![molecular formula C7H8N2O2 B1356305 Methyl 3-methylpyrazine-2-carboxylate CAS No. 41110-29-6](/img/structure/B1356305.png)
Methyl 3-methylpyrazine-2-carboxylate
Overview
Description
Methyl 3-methylpyrazine-2-carboxylate is an organic compound with the formula C7H8N2O2 . It is a pyrazine derivative that is widely used in the pharmaceutical and food industries. It is a pale-yellow to yellow-brown to brown solid .
Molecular Structure Analysis
The molecular structure of Methyl 3-methylpyrazine-2-carboxylate consists of a pyrazine ring with a methyl group and a carboxylate group attached . The InChI code for this compound is 1S/C7H8N2O2/c1-5-6 (7 (10)11-2)9-4-3-8-5/h3-4H,1-2H3 .Physical And Chemical Properties Analysis
Methyl 3-methylpyrazine-2-carboxylate has a molecular weight of 152.15 . It is stored in a dry place at 2-8°C . Unfortunately, specific information about its melting point, boiling point, and density was not found.Scientific Research Applications
Pharmaceutical Intermediates
Methyl 3-methylpyrazine-2-carboxylate serves as an important pharmaceutical intermediate. Bai Jin-quan (2013) highlights its role in the synthesis of 5-methylpyrazine-2-carboxylic acid, an essential component for various pharmaceutical applications, emphasizing the chemical synthesis method as the most prevalent approach (Bai Jin-quan, 2013).
Coordination Polymers in Inorganic Chemistry
This compound is also significant in the field of inorganic chemistry. Y. Dong et al. (2000) synthesized Cu(II)-Ag(I) mixed-metal coordination polymers using a related compound, showcasing the diverse applications of these molecules in creating novel materials (Y. Dong, M. D. Smith, H. zur Loye, 2000).
Development of Anticonvulsant Agents
In the area of medicinal chemistry, research by K. Unverferth et al. (1998) involved synthesizing new 3-aminopyrroles from similar compounds, leading to significant anticonvulsant activity. This demonstrates the potential of derivatives of Methyl 3-methylpyrazine-2-carboxylate in developing new therapeutic agents (K. Unverferth et al., 1998).
Biocatalytic Production
Liuyan Gu et al. (2020) explored the biocatalytic production of 5-methylpyrazine-2-carboxylic acid, a derivative, for pharmaceutical use. This research underscores the compound's relevance in sustainable and efficient production processes in the pharmaceutical industry (Liuyan Gu et al., 2020).
Synthesis and Characterization in Chemistry
S. Nagashree et al. (2013) synthesized methyl-2-aminopyridine-4-carboxylate derivatives to determine their antimicrobial activity. This study indicates the potential of Methyl 3-methylpyrazine-2-carboxylate derivatives in creating compounds with significant biological activities (S. Nagashree et al., 2013).
Safety and Hazards
The safety information for Methyl 3-methylpyrazine-2-carboxylate indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, H332, H335, which refer to potential harm if swallowed, skin irritation, serious eye irritation, harm if inhaled, and may cause respiratory irritation .
Future Directions
While specific future directions for Methyl 3-methylpyrazine-2-carboxylate were not found, research in the field of pyrazine derivatives is ongoing. These compounds are being studied for their potential in treating various diseases, and their synthetic methods are being explored to design and synthesize new leads .
Mechanism of Action
Pharmacokinetics
It is suggested that methyl 3-methylpyrazine-2-carboxylate has high gastrointestinal absorption and is bbb permeant . These properties could impact the bioavailability of Methyl 3-methylpyrazine-2-carboxylate, influencing its efficacy and potential side effects.
Result of Action
It is likely that the compound’s effects are the result of its interactions with its targets and the subsequent changes in biochemical pathways
properties
IUPAC Name |
methyl 3-methylpyrazine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-6(7(10)11-2)9-4-3-8-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDOINDPGADJPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80522538 | |
Record name | Methyl 3-methylpyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80522538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methylpyrazine-2-carboxylate | |
CAS RN |
41110-29-6 | |
Record name | Methyl 3-methylpyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80522538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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